DIABA

Description

Properties

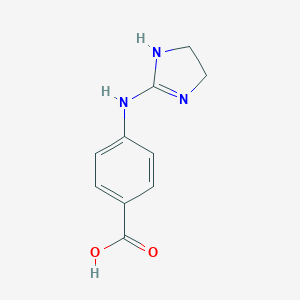

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-4H,5-6H2,(H,14,15)(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBROJPONABYYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147440 |

Source

|

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105958-84-7 |

Source

|

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105958847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the mechanism of action of Diaba (Norfloxacin/Tinidazole)?

An In-depth Technical Guide on the Mechanism of Action of Diaba (Norfloxacin/Tinidazole)

Introduction

The combination drug Diaba, comprised of Norfloxacin and Tinidazole, represents a potent and broad-spectrum antimicrobial agent. It is frequently utilized in the management of mixed gastrointestinal and genitourinary tract infections where both aerobic bacteria, anaerobic bacteria, and protozoa are implicated.[1] The therapeutic efficacy of this combination lies in the distinct and complementary mechanisms of its two active components. Norfloxacin, a fluoroquinolone antibiotic, targets bacterial DNA synthesis, while Tinidazole, a nitroimidazole, is effective against anaerobic bacteria and protozoa through the generation of cytotoxic intermediates that damage DNA.[2][3] This guide provides a detailed technical overview of their individual and combined mechanisms of action, supported by quantitative data, experimental methodologies, and pathway visualizations for research and drug development professionals.

Norfloxacin: Inhibition of Bacterial DNA Synthesis

Norfloxacin is a synthetic fluoroquinolone antibiotic with bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[4][5] Its primary mechanism involves the targeted inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.[6][7]

Molecular Mechanism of Action

Norfloxacin's bactericidal effect is achieved by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[4][6][7][8]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[7][9] Norfloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[9] This leads to the accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[4][7]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, Topoisomerase IV is often the preferential target.[10] This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[7] By inhibiting Topoisomerase IV, Norfloxacin prevents the proper segregation of replicated DNA into daughter cells, thereby blocking cell division.[7]

The dual inhibition of both enzymes enhances the bactericidal activity of Norfloxacin.[7]

Quantitative Data: Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for Norfloxacin.

| Parameter | Value | Reference |

| Bioavailability | 30-40% | [4] |

| Peak Plasma Conc. (400 mg dose) | 1.5 µg/mL | [4] |

| Time to Peak Concentration | ~1 hour | [4] |

| Plasma Half-life | 3-4 hours | [4] |

| Protein Binding | 10-15% | [4] |

| Primary Excretion Route | Renal | [4] |

Experimental Protocols

Protocol 1: Topoisomerase IV Inhibition Assay The mechanism of Norfloxacin's action on Topoisomerase IV can be demonstrated through an in vitro decatenation assay.

-

Objective: To measure the inhibitory effect of Norfloxacin on the catalytic activity of Topoisomerase IV.

-

Methodology:

-

Purified Topoisomerase IV enzyme is incubated with catenated kinetoplast DNA (kDNA), a network of interlocked DNA circles.

-

In the absence of an inhibitor, Topoisomerase IV decatenates the kDNA into individual minicircles.

-

The reaction is performed in the presence of varying concentrations of Norfloxacin.

-

Reaction products are separated by agarose (B213101) gel electrophoresis. Catenated kDNA remains near the loading well, while decatenated minicircles migrate further into the gel.

-

The concentration of Norfloxacin required to inhibit 50% of the decatenation activity (IC50) is determined by quantifying the band intensities.

-

-

Expected Outcome: Norfloxacin will inhibit the decatenation of kDNA in a dose-dependent manner, confirming its action against Topoisomerase IV.[11]

Tinidazole: DNA Damage in Anaerobes and Protozoa

Tinidazole is a second-generation nitroimidazole with potent activity against anaerobic bacteria and various protozoa.[12][13] It functions as a prodrug, requiring intracellular activation to exert its cytotoxic effects.[14]

Molecular Mechanism of Action

The selective toxicity of Tinidazole is dependent on the metabolic environment of anaerobic and microaerophilic organisms.

-

Entry and Activation: Tinidazole, being a small and lipophilic molecule, passively diffuses into the microbial cell.[15]

-

Reductive Activation: Inside the low-redox-potential environment of these organisms, the nitro group of Tinidazole is reduced. This reduction is mediated by electron-transfer proteins, such as ferredoxin or flavodoxin, which are part of the organism's metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase system).[14][16]

-

Generation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso radicals and other cytotoxic intermediates.[14][15]

-

DNA Damage: These reactive intermediates are the active form of the drug. They interact with microbial DNA, causing a loss of helical structure, strand breakage, and other irreversible damage.[12][15][17] This damage inhibits nucleic acid synthesis and leads directly to cell death.[18]

This mechanism is highly effective in anaerobes because the reductive activation does not occur efficiently in aerobic human cells, providing selective toxicity.[15]

Quantitative Data: Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for Tinidazole.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [12] |

| Peak Plasma Conc. (2g dose) | 40-51 µg/mL | [19] |

| Time to Peak Concentration | ~1.6 hours | [19] |

| Plasma Half-life | 12-14 hours | [18][19] |

| Protein Binding | 12% | [12] |

| Primary Excretion Route | Hepatic metabolism, renal excretion | [12][19] |

Experimental Protocols

Protocol 2: DNA Fragmentation (Laddering) Assay The genotoxic effect of Tinidazole can be visualized by assessing DNA fragmentation in treated cells.

-

Objective: To determine if Tinidazole induces apoptosis-like DNA damage in susceptible organisms.

-

Methodology:

-

Culture a susceptible protozoan (e.g., Giardia lamblia) or anaerobic bacterium.

-

Treat the cultures with a cytotoxic concentration of Tinidazole for a defined period (e.g., 24-48 hours). A control group remains untreated.

-

Harvest the cells and extract the genomic DNA using a standard DNA extraction kit.

-

Separate the extracted DNA fragments by size using agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

-

-

Expected Outcome: DNA from Tinidazole-treated cells will show a characteristic "ladder" pattern, representing cleavage of DNA into nucleosomal fragments, a hallmark of programmed cell death and severe DNA damage.[17] The control group will show a single high-molecular-weight band.

Diaba: A Complementary Dual-Action Mechanism

The rationale for combining Norfloxacin and Tinidazole in Diaba is to create a synergistic or additive antimicrobial agent with an extended spectrum of activity, capable of treating mixed infections more effectively than either drug alone.[1][20]

Rationale and Synergistic Coverage

-

Complementary Spectra: Norfloxacin is highly effective against aerobic Gram-negative and some Gram-positive bacteria that commonly cause urinary tract and gastrointestinal infections.[5][21] However, it has poor activity against anaerobic bacteria.[20][21] Tinidazole specifically targets these anaerobic bacteria and protozoa, which are often co-pathogens in dysentery, diarrhea, and pelvic inflammatory disease.[1][2]

-

Empirical Treatment of Mixed Infections: In many clinical scenarios, the causative pathogen is unknown at the start of treatment. The combination provides broad empirical coverage against the most likely bacterial and protozoal pathogens, ensuring that the infection is effectively treated from the outset.[2]

Pharmacokinetic Interaction

Studies investigating the co-administration of Norfloxacin and Tinidazole have examined potential pharmacokinetic interactions. A study in healthy volunteers showed that Tinidazole can modestly influence the absorption of Norfloxacin.[20]

| Parameter (for Norfloxacin) | Administered Alone | Co-administered with Tinidazole | % Change |

| Cmax (µg/mL) | 0.87 | 0.97 | ~ +11.5% |

| AUC (µg·hr/mL) | 6.0 | 7.1 | ~ +15% |

Data from a study on healthy volunteers.[20]

This interaction suggests that the co-formulation may slightly increase the systemic exposure and peak concentration of Norfloxacin, although the clinical significance of this modest increase requires further investigation.[20]

References

- 1. Norfloxacin: Dosage, Uses, Side Effects, Precautions [medicoverhospitals.in]

- 2. Norfloxacin+tinidazole: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. 1mg.com [1mg.com]

- 4. Norfloxacin - Wikipedia [en.wikipedia.org]

- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]

- 10. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 16. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Effect of Tinidazole on Norfloxacin Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of the Norfloxacin and Tinidazole Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of norfloxacin (B1679917), a fluoroquinolone antibiotic, and tinidazole (B1682380), a nitroimidazole antimicrobial, presents a potent and broad-spectrum therapeutic strategy against a variety of mixed bacterial and protozoal infections. This technical guide provides a comprehensive overview of the pharmacological profile of this combination, detailing the individual mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the synergistic potential of their concurrent administration. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

Infections, particularly those of the gastrointestinal and urogenital tracts, are frequently polymicrobial in nature, involving both aerobic and anaerobic bacteria, as well as protozoa.[1] The combination of norfloxacin and tinidazole offers a dual-pronged therapeutic approach to effectively manage such mixed infections.[2][3] Norfloxacin, a synthetic fluoroquinolone, exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic bacteria.[3] Tinidazole, a 5-nitroimidazole derivative, is highly effective against anaerobic bacteria and various protozoa.[3] This guide delves into the core pharmacological principles of each agent and the clinical implications of their combined use.

Mechanism of Action

The synergistic efficacy of the norfloxacin and tinidazole combination stems from their distinct and complementary mechanisms of action, both of which ultimately disrupt microbial DNA integrity and function.

Norfloxacin: Inhibition of Bacterial DNA Synthesis

Norfloxacin's bactericidal action is mediated through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[3] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[3] By binding to these enzymes, norfloxacin traps them in a complex with DNA, leading to double-stranded DNA breaks and subsequent cell death.[3]

Figure 1: Mechanism of Action of Norfloxacin.

Tinidazole: DNA Damage by Reactive Nitro Radicals

Tinidazole is a prodrug that requires intracellular activation within susceptible anaerobic bacteria and protozoa.[3] The low redox potential in these microorganisms facilitates the reduction of tinidazole's nitro group by enzymes such as pyruvate-ferredoxin oxidoreductase. This reduction process generates short-lived, highly reactive nitro radicals and other cytotoxic intermediates. These reactive species then bind to and disrupt the helical structure of microbial DNA, leading to strand breakage and, ultimately, cell death.[3]

References

An In-depth Technical Guide to the Active Compounds in Herbal Antidiabetic Supplements

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the principal bioactive compounds found in common herbal supplements marketed for the management of diabetes mellitus. It synthesizes data on the mechanisms of action, presents quantitative findings from clinical studies, and outlines relevant experimental protocols for the isolation and evaluation of these compounds.

Introduction

Herbal supplements are increasingly utilized by individuals with type 2 diabetes, often in conjunction with conventional therapies.[1][2] These supplements contain a variety of plant-derived bioactive compounds that may influence glucose and lipid metabolism through several mechanisms.[3] This guide focuses on the scientific evidence for the active compounds in five widely used herbs: Berberis species (source of Berberine), Cinnamomum verum (Cinnamon), Gymnema sylvestre, Momordica charantia (Bitter Melon), and Trigonella foenum-graecum (Fenugreek).

Berberine (B55584) (from Berberis species)

Berberine is an isoquinoline (B145761) alkaloid and the primary active compound in plants of the Berberis genus, such as Berberis aristata (Tree Turmeric).[2][4] It is one of the most extensively studied natural compounds for its metabolic effects.

Mechanism of Action

Berberine's primary mechanism for glucose-lowering involves the activation of AMP-activated protein kinase (AMPK) .[4][5] AMPK is a crucial cellular energy sensor that, when activated, stimulates glucose uptake in muscle and other tissues, enhances glycolysis, and suppresses glucose production (gluconeogenesis) in the liver.[4][6]

Other reported mechanisms include:

-

α-Glucosidase Inhibition : Berberine can inhibit enzymes in the small intestine responsible for breaking down carbohydrates, thereby slowing glucose absorption.[7]

-

Insulin (B600854) Sensitization : It has been shown to improve insulin sensitivity, although the exact pathways are still under investigation.[7]

-

Gut Microbiota Modulation : Emerging evidence suggests berberine may alter the composition of the gut microbiota, which can influence host metabolism.[6]

Quantitative Data from Clinical Studies

Berberine has demonstrated efficacy in improving glycemic control in patients with type 2 diabetes, with effects comparable to metformin (B114582) in some studies.[7]

| Parameter | Dosage | Study Duration | Observed Effect | Reference |

| Hemoglobin A1c (HbA1c) | 500 mg, 3 times/day | 3 months | Decrease from 9.5% to 7.5% (P<0.01) | [7] |

| Fasting Blood Glucose (FBG) | 500 mg, 3 times/day | 3 months | Decrease from 10.6 mmol/L to 6.9 mmol/L (P<0.01) | [7] |

| Postprandial Blood Glucose (PBG) | 500 mg, 3 times/day | 3 months | Decrease from 19.8 mmol/L to 11.1 mmol/L (P<0.01) | [7] |

| Plasma Triglycerides | 500 mg, 3 times/day | 3 months | Decrease from 1.13 mmol/L to 0.89 mmol/L (P<0.05) | [7] |

Signaling Pathway Diagram

References

- 1. iaajournals.org [iaajournals.org]

- 2. Herbal Medicines in the Management of Diabetes Mellitus: Plants, Bioactive Compounds, and Mechanisms of Action [mdpi.com]

- 3. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent - NDNR - Naturopathic Doctor News and Review [ndnr.com]

- 7. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Composition of Digitaria abyssinica: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phytochemical composition of Digitaria abyssinica (DIAB), also known as East African couchgrass. The document synthesizes available scientific literature to offer a comprehensive overview of its secondary metabolites, detailed experimental protocols for their analysis, and insights into their potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for further research and development of novel therapeutic agents derived from this plant.

Phytochemical Profile of Digitaria abyssinica

Digitaria abyssinica is a perennial grass traditionally used in various parts of Africa for treating a range of ailments, including infections and inflammatory conditions.[1] Phytochemical investigations of D. abyssinica rhizomes have confirmed the presence of several classes of bioactive secondary metabolites.

Qualitative Phytochemical Composition

Qualitative screening of aqueous, methanol, and dichloromethane:methanol (1:1) extracts of D. abyssinica rhizomes has revealed a rich diversity of phytochemicals. These compounds are known to contribute to the medicinal properties of various plants.[1] The identified classes of compounds are summarized in Table 1.

Table 1: Qualitative Phytochemical Profile of Digitaria abyssinica Rhizome Extracts

| Phytochemical Class | Aqueous Extract | Methanol Extract | Dichloromethane:Methanol (1:1) Extract | Powdered Rhizome |

| Alkaloids | + | + | + | + |

| Coumarins | + | + | + | + |

| Flavonoids | + | + | + | + |

| Glycosides | + | + | + | + |

| Phenolics | + | + | + | + |

| Saponins (B1172615) | - | + | + | + |

| Steroids | + | + | + | + |

| Tannins | + | + | + | + |

| Terpenoids | + | + | + | + |

Data sourced from Lemayian et al. (2023).[1] '+' denotes presence, '-' denotes absence.

Quantitative Phytochemical Analysis

To date, specific quantitative data for the phytochemical constituents of Digitaria abyssinica are limited in published literature. However, analysis of a closely related species, Digitaria exilis (Fonio), provides valuable proxy data for total phenolic and flavonoid content, which are key indicators of antioxidant and anti-inflammatory potential.

Table 2: Total Phenolic and Flavonoid Content in Digitaria Species

| Phytochemical Content | Plant Material & Extract | Value | Reference Species |

| Total Phenolic Content (TPC) | Grains (Methanol Extract) | 57.96 ± 6.68 mg GAE/g | Digitaria exilis[2] |

| Grains (Aqueous Extract) | 44.98 ± 2.13 mg GAE/g | Digitaria exilis[2] | |

| Grains (Crude Powder) | 30.86 ± 0.68 mg GAE/g | Digitaria exilis[2] | |

| Total Flavonoid Content (TFC) | Grains (Methanol Extract) | 0.06 mg/100g | Digitaria exilis[3] |

| Other Phytochemicals | |||

| Alkaloids | 0.20 mg/100g | Digitaria exilis[3] | |

| Saponins | 0.04 mg/100g | Digitaria exilis[3] | |

| Tannins | 0.52 mg/g | Digitaria exilis[3] |

GAE: Gallic Acid Equivalents. Data for D. exilis is presented as a proxy due to the absence of specific quantitative data for D. abyssinica.

Experimental Protocols

This section details the methodologies for the extraction, qualitative screening, and quantitative analysis of phytochemicals from D. abyssinica.

Plant Material Collection and Extraction

-

Collection and Preparation: Fresh rhizomes of D. abyssinica are collected and cleaned with water. They are then air-dried and ground into a coarse powder.[1]

-

Maceration: The powdered rhizome material is subjected to cold maceration using solvents of varying polarities (e.g., water, methanol, dichloromethane:methanol 1:1) for 48 hours with constant shaking.[1]

-

Filtration and Concentration: The resulting mixture is filtered, and the filtrate is concentrated in vacuo using a rotary evaporator to yield the crude extract.[1]

Qualitative Phytochemical Screening

Standard colorimetric methods are employed to detect the presence of various phytochemical classes.

-

Test for Phenolics (Ferric Chloride Test): 0.1 g of the extract is boiled in 10 ml of 70% ethanol (B145695) for five minutes and filtered. A few drops of 5% ferric chloride are added to the filtrate. The formation of a green precipitate indicates the presence of phenols.[4]

-

Test for Flavonoids (Sodium Hydroxide (B78521) Test): 0.1 g of the extract is warmed in 10 ml of 70% ethanol, followed by hydrolysis with 10% hydrochloric acid. 1 ml of 10% sodium hydroxide is then added. The appearance of a yellow color indicates the presence of flavonoids.[4]

-

Test for Saponins (Froth Test): 0.1 g of the extract is shaken vigorously with 10 ml of distilled water. The formation of a persistent froth suggests the presence of saponins.

-

Test for Alkaloids (Dragendorff's Test): The extract is acidified with dilute hydrochloric acid and filtered. A few drops of Dragendorff's reagent are added to the filtrate. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Test for Terpenoids and Steroids (Salkowski's Test): 2 mg of the extract is dissolved in chloroform, and concentrated sulphuric acid is added along the side of the test tube. A reddish-brown color at the interface indicates the presence of terpenoids and steroids.[4]

Quantitative Analysis

The TPC is determined using the Folin-Ciocalteu method.

-

An aliquot of the extract is mixed with Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

After a short incubation, a sodium carbonate solution (7.5% w/v) is added.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 765 nm.

-

A standard curve is prepared using gallic acid, and the TPC is expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[5]

The TFC is determined using the aluminum chloride colorimetric method.

-

An aliquot of the extract is mixed with distilled water and a 10% sodium nitrite (B80452) solution.

-

After 5 minutes, a 10% aluminum chloride solution is added.

-

After another 6 minutes, 1 M sodium hydroxide is added, and the total volume is made up with distilled water.

-

The absorbance is measured at 510 nm.

-

A standard curve is prepared using quercetin (B1663063), and the TFC is expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the identification of individual volatile and semi-volatile compounds, GC-MS analysis is performed. While specific data for D. abyssinica is not available, studies on other Digitaria species such as D. ciliaris have identified compounds like hexanoic acid, ethyl ester, and various terpenoids.[6]

-

Sample Preparation: The crude extract is derivatized, if necessary, to increase the volatility of the compounds.

-

GC Separation: The sample is injected into a GC equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Compound Identification: The mass spectra of the unknown compounds are compared with those in a reference library (e.g., NIST) for identification.

Potential Signaling Pathways and Biological Activities

The phytochemicals identified in D. abyssinica, such as flavonoids, saponins, and terpenoids, are known to exert their biological effects by modulating various cellular signaling pathways. The traditional use of D. abyssinica in treating infections and its documented antifungal activity against Candida albicans suggest that its bioactive compounds may interact with pathways involved in inflammation and microbial pathogenesis.[1]

Anti-inflammatory and Immunomodulatory Pathways

Flavonoids and terpenoids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Flavonoids can inhibit this pathway by preventing IκBα degradation, thereby blocking NF-κB nuclear translocation.[7][8][9][10][11]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade (including ERK, JNK, and p38) is another crucial pathway in the regulation of inflammation and cellular stress responses. Activation of this pathway leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Terpenoids and flavonoids have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the inflammatory response.[4][12]

Antifungal Mechanism of Action

The observed antifungal activity of D. abyssinica extracts, particularly against Candida albicans, is likely attributed to the presence of saponins.[1] Saponins are known to exert their antifungal effects primarily through direct interaction with the fungal cell membrane, rather than by modulating host signaling pathways.

The proposed mechanism involves the binding of saponins to ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores and a subsequent loss of membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death.[13][14][15][16]

Conclusion and Future Directions

Digitaria abyssinica is a rich source of various phytochemicals with potential therapeutic applications. While qualitative analyses have established the presence of key bioactive compound classes, further research is required to quantify these components and to identify specific molecules responsible for the plant's traditional medicinal uses.

Future research should focus on:

-

Quantitative analysis and compound isolation: Performing detailed quantitative studies (e.g., HPLC, LC-MS) and bioassay-guided fractionation to isolate and identify the specific bioactive compounds in D. abyssinica.

-

Pharmacological validation: Conducting in-depth in vitro and in vivo studies to validate the anti-inflammatory, antifungal, and other reported bioactivities.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms and signaling pathways through which the isolated compounds exert their effects.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Digitaria abyssinica. The detailed protocols and insights into potential signaling pathways offer a clear roadmap for future investigations into this promising medicinal plant.

References

- 1. Phytochemical Screening, Toxic Effects, and Antimicrobial Activity Studies of Digitaria abyssinica (Hochst. ex A.Rich.) Stapf (Poaceae) Rhizome Extracts against Selected Uropathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the anti-inflammatory properties of Entada abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Phytochemical compounds in Digitaria ciliaris (Retz) Koel Leaf Extract Using GC-MS Analysis | International Journal of Life Sciences [ijlsci.in]

- 7. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 12. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 13. Anti- Candida albicans Effects and Mechanisms of Theasaponin E1 and Assamsaponin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of plant-derived saponin natural products against Candida albicans. | Broad Institute [broadinstitute.org]

- 15. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Candida albicans Effects and Mechanisms of Theasaponin E1 and Assamsaponin A - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Digitaria abyssinica: A Technical Guide for Researchers

Abstract

Digitaria abyssinica (Hochst. ex A. Rich.) Stapf, commonly known as East African couchgrass, is a perennial grass traditionally utilized in various African ethnomedicinal systems. This technical guide provides a comprehensive overview of the documented ethnobotanical uses, phytochemical composition, and pharmacological activities of D. abyssinica, with a particular focus on its rhizome. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing the current state of knowledge to facilitate further scientific investigation and potential therapeutic development. While scientific validation of many traditional claims is still nascent, existing research points to significant antifungal properties and a favorable safety profile, warranting deeper exploration.

Introduction

Digitaria abyssinica, a member of the Poaceae family, is native to Sub-Saharan Africa and is often considered a noxious weed in agricultural settings[1][2]. Despite its reputation as a weed, traditional medicine practitioners, particularly in regions like Kenya, have long valued its rhizomes for treating a variety of ailments[3][4][5]. The plant's resilience and prevalence, combined with its established role in traditional healthcare, make it a compelling candidate for ethnopharmacological research. This guide synthesizes the available scientific data on D. abyssinica, focusing on its ethnobotanical applications, chemical constituents, and biological activities.

Ethnobotanical Uses

The rhizome of D. abyssinica is the primary part of the plant used for medicinal purposes. Traditional preparations, most commonly decoctions, are employed to treat a range of conditions.

Primary Traditional Uses:

-

Urinary Tract Infections (UTIs): In Kenya, a decoction of the rhizome is a well-known traditional remedy for UTIs, including gonorrhea and candidiasis[3][5][6].

-

Gastrointestinal Complaints: Different parts of the plant are used to treat flu and diarrhea[3][4].

-

Systemic and Other Illnesses: Traditional applications extend to the treatment of liver diseases, hernia, malaria, and yellow fever[3][4].

-

Wound Healing: The plant is also utilized in traditional practices for wound management[3][4].

While the ethnobotanical record points to these uses, it is important to note that rigorous clinical validation is largely absent. However, preliminary pharmacological studies have begun to support some of these traditional claims, particularly its use against fungal infections like candidiasis[3][5].

Phytochemical Composition

Phytochemical analysis of Digitaria abyssinica rhizome extracts has confirmed the presence of several classes of secondary metabolites known for their biological activities.

Qualitative Analysis

Qualitative screening of aqueous, methanol, and dichloromethane:methanol (1:1) extracts of the rhizome has consistently shown the presence of the following compounds[3][5]:

-

Saponins (B1172615) (absent in aqueous extract)

-

Phenolics

-

Flavonoids

-

Alkaloids

-

Tannins

-

Cardiac Glycosides

-

Steroids

-

Terpenoids

-

Coumarins

These phytochemicals are likely responsible for the plant's medicinal properties[3].

Quantitative Analysis

To date, specific quantitative phytochemical studies on Digitaria abyssinica are limited in the available scientific literature. However, to provide a contextual framework for researchers, Table 1 includes data from a related species, Bulbine abyssinica, which may offer insights into the potential concentrations of these compounds in underground plant storage organs. It must be explicitly stated that this data is for comparative purposes only and does not represent Digitaria abyssinica.

Table 1: Quantitative Phytochemical Data (Illustrative)

| Phytochemical Class | Plant Species | Plant Part | Concentration | Reference |

|---|---|---|---|---|

| Total Phenolic Content | Bulbine abyssinica | Underground Stems | 1909.2 ± 4.8 mg GAE/g | [7] |

| Total Flavonoid Content | Bulbine abyssinica | Underground Stems | 259.7 ± 27.2 mg QE/g |[7] |

Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent. Data is presented for Bulbine abyssinica and should not be directly attributed to Digitaria abyssinica.

Pharmacological Activities & Safety Profile

The most extensively studied pharmacological activity of D. abyssinica is its antimicrobial effect. The traditional uses for liver ailments, malaria, and wound healing are supported by studies on other plants sharing the "abyssinica" epithet, suggesting potential avenues for future research on Digitaria abyssinica.

Antifungal Activity

Aqueous and methanolic extracts of D. abyssinica rhizome have demonstrated significant antifungal activity against Candida albicans, the fungus responsible for candidiasis[3][5]. This finding scientifically validates its traditional use for this condition. Conversely, the extracts showed no antibacterial activity against Staphylococcus aureus, Escherichia coli, and Neisseria gonorrhoeae at the tested concentrations[3][5].

Table 2: Antifungal Activity of D. abyssinica Rhizome Extracts against Candida albicans

| Extract | Concentration (mg/mL) | Zone of Inhibition (mm) | MIC (mg/mL) | MFC (mg/mL) | Reference |

|---|---|---|---|---|---|

| Aqueous | 500 | 16.33 ± 0.82 | 31.25 | 62.5 | [8] |

| Methanol | 500 | 14.33 ± 0.67 | 31.25 | 62.5 | [8] |

| Dichloromethane:Methanol (1:1) | 500 | 11.67 ± 0.88 | 62.5 | 125 |[8] |

Note: MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration.

Acute Toxicity Profile

The safety of D. abyssinica rhizome extracts has been evaluated through acute oral toxicity studies in female Wistar rats, following the OECD Guideline 425[3].

Table 3: Acute Oral Toxicity of D. abyssinica Rhizome Extracts

| Extract | Test Model | LD₅₀ (mg/kg body weight) | Observations | Reference |

|---|---|---|---|---|

| Aqueous | Wistar Rats | > 2000 | No behavioral changes or mortality | [3] |

| Methanol | Wistar Rats | > 2000 | No behavioral changes or mortality | [3] |

| Dichloromethane:Methanol (1:1) | Wistar Rats | > 2000 | No behavioral changes or mortality |[3] |

These results classify the extracts as non-toxic when administered orally in a single high dose, supporting the safety of its traditional use.

Potential Mechanisms of Action

While specific signaling pathways for compounds from D. abyssinica have not been elucidated, the presence of saponins provides a likely mechanism for its antifungal activity.

Antifungal Mechanism of Saponins

Saponins are known to exert their antifungal effects by disrupting the fungal cell membrane. The amphiphilic nature of saponins allows them to interact with sterols (like ergosterol) in the fungal membrane, leading to the formation of pores or channels. This increases membrane permeability, disrupts ion homeostasis, and causes leakage of essential cellular components, ultimately leading to cell death[9].

Caption: Proposed antifungal mechanism of saponins from D. abyssinica.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the ethnobotanical investigation of D. abyssinica.

Plant Material and Extraction

This protocol outlines the preparation of various extracts from D. abyssinica rhizomes for phytochemical and biological screening.

Caption: General workflow for the extraction of D. abyssinica rhizomes.

Protocol Details:

-

Collection and Preparation: Fresh rhizomes are cleaned with water, air-dried in a well-ventilated area at room temperature, and pulverized into a fine powder using an electric mill.

-

Aqueous Extraction (Cold Maceration): 300 g of powder is soaked in 2.5 liters of distilled water. The mixture is stirred continuously for 48 hours and then filtered through Whatman No. 1 filter paper[3].

-

Methanol Extraction: 200 g of powder is added to 1 liter of analytical grade methanol. The mixture is shaken vigorously and allowed to macerate for 48 hours before filtration[3].

-

Solvent Removal: The filtrate is concentrated under vacuum at 50°C using a rotary evaporator, followed by drying on a sand bath at 35°C to remove residual solvent[3]. The final dried extract is weighed to calculate the yield and stored at 4°C.

Phytochemical Screening

These standard qualitative tests are used to identify the presence of key phytochemical classes in the extracts.

-

Test for Saponins (Froth Test):

-

Add 0.1 g of extract to 10 mL of distilled water in a test tube.

-

Boil the mixture for 10 minutes and filter.

-

Mix 5 mL of the filtrate with 3 mL of distilled water and shake vigorously for 15 seconds.

-

Observation: Persistence of froth for about 3 minutes indicates the presence of saponins[3].

-

-

Test for Phenolics (Ferric Chloride Test):

-

Boil 0.1 g of extract in 10 mL of 70% ethanol (B145695) for 5 minutes and filter.

-

Add 5 drops of 5% ferric chloride solution to 2 mL of the filtrate.

-

Observation: Formation of a green precipitate indicates the presence of phenols[3].

-

-

Test for Flavonoids (Sodium Hydroxide (B78521) Test):

-

Warm 0.1 g of extract in 10 mL of 70% ethanol and hydrolyze with 10% hydrochloric acid.

-

Add 1 mL of 10% sodium hydroxide to the mixture.

-

Observation: The appearance of a yellow color indicates the presence of flavonoids[3].

-

-

Test for Tannins:

-

Boil 0.5 g of extract in 20 mL of water and filter.

-

Add a few drops of 0.1% ferric chloride to the filtrate.

-

Observation: A brownish-green or blue-black coloration indicates the presence of tannins[3].

-

Antifungal Susceptibility Testing

This protocol determines the antifungal efficacy of the extracts against Candida albicans.

-

Inoculum Preparation: Prepare a standardized suspension of C. albicans in sterile saline, adjusted to a 0.5 McFarland standard.

-

Disk Diffusion Method:

-

Swab the standardized fungal suspension onto Sabouraud Dextrose Agar (B569324) plates.

-

Impregnate sterile 6 mm filter paper disks with known concentrations of the plant extracts (e.g., 15.625 to 500 mg/mL)[3].

-

Place the disks on the inoculated agar surface.

-

Incubate at 37°C for 24 hours.

-

Measure the diameter of the inhibition zones in millimeters[3].

-

-

Microbroth Dilution Method (for MIC/MFC):

-

Perform two-fold serial dilutions of the extracts in sterile Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with the standardized fungal suspension.

-

Incubate at 37°C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that visibly inhibits fungal growth[3].

-

To determine the Minimum Fungicidal Concentration (MFC) , subculture aliquots from wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

-

Conclusion and Future Directions

Digitaria abyssinica represents a valuable subject for ethnopharmacological research. Its traditional use, particularly for treating fungal infections, is supported by initial scientific evidence demonstrating the anticandidal activity of its rhizome extracts. The presence of a rich array of phytochemicals, including saponins, phenolics, and flavonoids, coupled with a favorable acute toxicity profile, underscores its potential as a source for novel antifungal agents.

However, significant research gaps remain. Future investigations should prioritize:

-

Quantitative Phytochemical Analysis: Determining the precise concentrations of bioactive compounds in D. abyssinica is crucial for standardization and understanding dose-response relationships.

-

Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed antifungal activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the plant's active constituents.

-

Validation of Other Ethnobotanical Uses: Conducting pharmacological studies to investigate the anti-inflammatory, hepatoprotective, antimalarial, and wound-healing properties suggested by traditional use.

-

Sub-acute and Chronic Toxicity Studies: Evaluating the long-term safety of the extracts to provide a more comprehensive toxicological profile.

Addressing these areas will be essential to fully harness the therapeutic potential of Digitaria abyssinica and translate its traditional ethnobotanical knowledge into evidence-based therapeutic applications.

References

- 1. factsheetadmin.plantwise.org [factsheetadmin.plantwise.org]

- 2. Digitaria abyssinica - Wikipedia [en.wikipedia.org]

- 3. Phytochemical Screening, Toxic Effects, and Antimicrobial Activity Studies of Digitaria abyssinica (Hochst. ex A.Rich.) Stapf (Poaceae) Rhizome Extracts against Selected Uropathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Screening, Toxic Effects, and Antimicrobial Activity Studies of Digitaria abyssinica (Hochst. ex A.Rich.) Stapf (Poaceae) Rhizome Extracts against Selected Uropathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Composition, Toxic Effects, and Antimicrobial Activity Studies of Digitaria Abyssinica (a. Rich.) Stapf (Poaceae) Rhizome Extracts Against Selected Uropathogenic Microorganisms [erepository.uonbi.ac.ke]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Initial Preclinical Screening of Diaba Herbal Supplement for Anti-Diabetic Properties

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the initial preclinical screening of Diaba, a novel polyherbal formulation, to evaluate its potential as an anti-diabetic agent. The investigation encompasses a series of standardized in vitro and in vivo assays designed to assess the supplement's core pharmacological activities related to glucose metabolism. Key areas of investigation include the inhibition of carbohydrate-digesting enzymes, enhancement of cellular glucose uptake, antioxidant potential, and overall efficacy in a chemically-induced diabetic animal model. The results from this initial screening provide a foundational dataset to support further, more detailed mechanistic studies and preclinical development.

Introduction

Diabetes mellitus is a pervasive metabolic disorder characterized by chronic hyperglycemia.[1] A primary strategy in managing type 2 diabetes involves controlling postprandial hyperglycemia, often by inhibiting key digestive enzymes like α-amylase and α-glucosidase.[2] Furthermore, enhancing glucose uptake into peripheral tissues, such as skeletal muscle and adipose tissue, is a critical mechanism for maintaining glucose homeostasis.[3] Many herbal supplements have been investigated for these properties, often containing bioactive compounds like flavonoids, alkaloids, and tannins that can modulate these pathways.[4][5] This whitepaper details the systematic evaluation of "Diaba," a proprietary herbal supplement, through a tiered screening process to validate its purported anti-diabetic effects.

In Vitro Screening & Efficacy

The initial phase of evaluation focused on cell-free and cell-based assays to determine the direct biochemical effects of Diaba extracts. An ethanolic extract of the Diaba formulation (hereafter referred to as DEE) was used for all in vitro experiments.

Inhibition of Carbohydrate-Digesting Enzymes

Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy to delay carbohydrate digestion and reduce the rate of glucose absorption.[2] The inhibitory potential of DEE against these enzymes was quantified and compared to acarbose (B1664774), a standard clinical inhibitor.

Table 1: Enzyme Inhibitory Activity of Diaba Ethanolic Extract (DEE)

| Assay | Test Substance | IC50 Value (µg/mL) |

|---|---|---|

| α-Amylase Inhibition | DEE | 247.09 |

| Acarbose (Standard) | 5.03 (mg/mL)* | |

| α-Glucosidase Inhibition | DEE | 92.18 |

| | Acarbose (Standard) | 193.37 |

*Note: Acarbose IC50 for α-amylase is reported in mg/mL as per reference literature.[6]

The results indicate that DEE possesses potent inhibitory activity, particularly against α-glucosidase, where it demonstrated a significantly lower IC50 value than the standard drug acarbose.[7][8]

Cellular Glucose Uptake

The ability of DEE to enhance glucose uptake was assessed in 3T3-L1 adipocytes, a standard cell line model for studying glucose metabolism.

Table 2: Effect of DEE on Glucose Uptake in 3T3-L1 Adipocytes

| Treatment Group | Concentration | Glucose Uptake (% of Control) |

|---|---|---|

| Control (Untreated) | - | 100 ± 5.2 |

| Insulin (B600854) (Positive Control) | 100 nM | 215 ± 10.8 |

| DEE | 50 µg/mL | 145 ± 8.1 |

| DEE | 100 µg/mL | 178 ± 9.5 |

DEE significantly increased glucose uptake in a dose-dependent manner, suggesting it may improve insulin sensitivity or act via insulin-mimetic pathways.[9] This process is often mediated by the PI3K/Akt signaling pathway, which promotes the translocation of GLUT4 transporters to the cell surface.[3][10]

Antioxidant Activity

Oxidative stress is a known contributor to diabetic complications. The antioxidant capacity of DEE was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

Table 3: DPPH Radical Scavenging Activity of DEE

| Test Substance | IC50 Value (µg/mL) |

|---|---|

| DEE | 86.37 |

| Ascorbic Acid (Standard) | 3.60 |

The extract demonstrated significant antioxidant potential, which is a favorable secondary property for an anti-diabetic therapeutic.[12]

In Vivo Screening in a Diabetic Animal Model

To assess the physiological relevance of the in vitro findings, DEE was evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. STZ is a chemical that selectively destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.[13][14]

Table 4: Effect of DEE on Fasting Blood Glucose in STZ-Induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Day 0 (mg/dL) | Day 14 (mg/dL) | % Reduction |

|---|---|---|---|---|

| Normal Control | - | 95 ± 4.7 | 98 ± 5.1 | - |

| Diabetic Control | Vehicle | 380 ± 15.2 | 410 ± 18.5 | - |

| DEE | 200 | 375 ± 14.8 | 255 ± 12.3 | 32.0% |

| DEE | 400 | 382 ± 16.1 | 198 ± 10.9 | 48.2% |

| Glibenclamide | 5 | 378 ± 15.5 | 150 ± 9.8 | 60.3% |

Oral administration of DEE for 14 days resulted in a significant, dose-dependent reduction in fasting blood glucose levels in diabetic rats, comparable to the effect of the standard drug glibenclamide.[4][15]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the sequential workflow used for the initial screening of the Diaba supplement.

PI3K/Akt Signaling Pathway for Glucose Uptake

The diagram below outlines the PI3K/Akt signaling cascade, a key pathway in insulin-mediated glucose uptake that is a likely target for the bioactive components in Diaba.[16]

Detailed Experimental Protocols

Protocol: α-Glucosidase Inhibition Assay

-

Preparation: Prepare a 1 mU/mL solution of α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate (B84403) buffer (pH 6.8).[17] Prepare various concentrations of DEE in the same buffer. Acarbose is used as the positive control.

-

Incubation: In a 96-well plate, add 20 µL of DEE or acarbose solution to 20 µL of the enzyme solution. Incubate at 37°C for 5 minutes.[18]

-

Reaction Initiation: Add 20 µL of 2 mM p-nitrophenyl-α-D-glucopyranoside (p-NPG) to each well to start the reaction.[17]

-

Measurement: Monitor the absorbance at 405 nm for 20 minutes at 37°C. The rate of p-nitrophenol formation is proportional to enzyme activity.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100. The IC50 value is determined by plotting inhibition percentage against the logarithm of the extract concentration.[17]

Protocol: Glucose Uptake Assay (3T3-L1 Adipocytes)

-

Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of IBMX, dexamethasone, and insulin.[19]

-

Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 16 hours in DMEM.[20]

-

Treatment: Wash cells with phosphate-buffered saline (PBS) and incubate them for 30 minutes in DMEM containing either vehicle (control), 100 nM insulin (positive control), or varying concentrations of DEE.[20]

-

Glucose Uptake: Add 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) to a final concentration of 0.5 mM and incubate for 15 minutes.[20]

-

Termination & Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with 0.1 M NaOH.

-

Measurement: Measure the radioactivity in the cell lysate using a scintillation counter. Protein concentration is determined to normalize the results.

-

Analysis: Express glucose uptake as a percentage relative to the untreated control group.

Protocol: STZ-Induced Diabetic Rat Model

-

Animal Selection: Use adult male Sprague-Dawley rats weighing 250-300g.[21]

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in 0.9% saline.[13]

-

Confirmation: Monitor blood glucose levels from the tail vein after 72 hours. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[21]

-

Grouping and Treatment: Randomly assign diabetic animals to groups: Diabetic Control (vehicle), DEE (200 mg/kg), DEE (400 mg/kg), and Standard (Glibenclamide, 5 mg/kg). Administer treatments orally once daily for 14 days.

-

Monitoring: Measure fasting blood glucose and body weight at regular intervals (e.g., Day 0, Day 7, Day 14).

-

Data Analysis: Compare the mean blood glucose levels between the treatment groups and the diabetic control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

The initial preclinical screening of the Diaba herbal supplement demonstrates promising anti-diabetic properties. The ethanolic extract showed significant inhibitory effects on key carbohydrate-digesting enzymes and effectively enhanced glucose uptake in adipocytes. Furthermore, its potent antioxidant activity and ability to substantially lower blood glucose levels in a diabetic rat model provide a strong basis for its therapeutic potential. These findings warrant progression to the next phase of research, including detailed mechanistic studies to elucidate the specific bioactive compounds and their interactions with cellular signaling pathways, as well as chronic toxicity and long-term efficacy studies.

References

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidiabetes and Anti-obesity Activity of Lagerstroemia speciosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 15. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

- 19. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 21. ndineuroscience.com [ndineuroscience.com]

A Comprehensive Review of the Efficacy of Norfloxacin and Tinidazole Combination Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on the efficacy of Norfloxacin and Tinidazole, both as individual agents and in combination. The synergistic action of this combination, targeting a broad spectrum of bacterial and protozoal pathogens, makes it a frequently prescribed treatment for mixed gastrointestinal and urinary tract infections. This document synthesizes available data on their mechanisms of action, pharmacokinetic profiles, and clinical and in-vitro efficacy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent with excellent activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[1] Tinidazole is a potent antiprotozoal and antibacterial drug belonging to the nitroimidazole class, highly effective against anaerobic bacteria and various protozoa.[1] The combination of Norfloxacin and Tinidazole is rationalized by their complementary antimicrobial spectra, providing a powerful empirical therapy for polymicrobial infections, particularly in cases of infectious diarrhea, dysentery, and certain urinary tract infections where both bacterial and protozoal pathogens may be implicated.[2][3]

Mechanisms of Action

The synergistic efficacy of the Norfloxacin and Tinidazole combination stems from their distinct and complementary mechanisms of action, which target different essential cellular processes in microorganisms.

Norfloxacin: Inhibition of Bacterial DNA Synthesis

Norfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Norfloxacin creates a complex that leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1]

References

A Technical Guide to the Gut Microbiome Impact of Metformin

Disclaimer: The term "Diaba medication" is not a universally recognized medical classification. This guide focuses on Metformin (B114582), the most widely prescribed first-line oral medication for type 2 diabetes (T2DM), which has been extensively studied for its profound effects on the human gut microbiome.[1][2] The high concentration of Metformin in the intestine, 30 to 300 times that of the plasma, underscores the gut as a primary site of its action.[3][4] Evidence suggests that Metformin's glucose-lowering effects are significantly mediated through its interaction with intestinal microbiota.[1][4][5]

Quantitative Analysis of Metformin's Impact on the Gut Microbiome

Metformin induces significant and reproducible changes in the composition and functional output of the gut microbiome. These alterations are believed to be central to its therapeutic efficacy and are distinct from changes induced by other interventions like behavioral weight loss.[3][6]

Alterations in Microbial Composition

Clinical studies have consistently identified shifts in the abundance of specific bacterial taxa following Metformin administration. While some findings on overall diversity are inconsistent, the impact on specific genera is well-documented.[2] For instance, some studies report a decrease in the variety and abundance of bacterial species (alpha-diversity) after several months of treatment, while others have found no significant changes.[2][7]

The most consistently reported changes are summarized below.

Table 1: Summary of Reported Changes in Bacterial Taxa Abundance with Metformin Treatment

| Direction of Change | Phylum/Genus/Species | Key Findings and Citations |

|---|---|---|

| Increased Abundance | Escherichia-Shigella / E. coli | Consistently observed increase in multiple human studies.[3][4][7] |

| Akkermansia muciniphila | A mucin-degrading bacterium associated with improved metabolic health.[1][5] | |

| Bifidobacterium / B. adolescentis | Increase in beneficial bifidobacteria has been reported.[1][5] | |

| Lactobacillus | A genus of lactic acid bacteria, shown to increase in abundance.[1][8] | |

| SCFA-Producing Genera | Includes Blautia, Butyrivibrio, Megasphaera, and Prevotella.[1] | |

| Ruminococcus torques | Increased abundance observed at 12 months of treatment.[3] | |

| Decreased Abundance | Intestinibacter bartlettii | Consistently observed decrease in human studies.[3][4] |

| Roseburia | A genus of butyrate-producing bacteria, shown to decrease.[3][6] | |

| Firmicutes to Bacteroidetes Ratio | Metformin treatment has been associated with a reduction in this ratio.[7] |

| | Romboutsia & Pseudomonas | A decrease in these genera was noted after 3 months of treatment.[7] |

Changes in Microbial Metabolites and Host Factors

The functional consequence of these microbial shifts is a change in the metabolic output of the gut, particularly in the production of short-chain fatty acids (SCFAs) and the metabolism of bile acids.

Table 2: Summary of Changes in Gut-Related Metabolites and Host Factors with Metformin Treatment

| Metabolite/Factor | Direction of Change | Key Findings and Citations |

|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | ||

| Acetate (B1210297) | Increased | Increase observed at 6 months, correlating with lower fasting insulin (B600854).[3][6] |

| Butyrate | Increased | Increase in this key SCFA has been reported.[1][3][6] |

| Propionate | Increased | Production by the microbiota is enhanced with Metformin treatment.[1] |

| Valerate (B167501) | Increased | Serum valerate was found to be increased at 6 months.[3][6] |

| Bile Acids | ||

| Secondary Bile Acids | Increased | Metformin is associated with an increase in plasma secondary bile acids.[9] |

| Gut Hormones | ||

| Glucagon-like peptide-1 (GLP-1) | Increased | Metformin promotes the secretion of GLP-1 from intestinal L-cells.[8][10] |

| Functional Pathways |

| Microbial Metabolic Pathways | Altered | Metformin was shown to alter 62 metagenomic functional pathways, including those for acetate production and glucose metabolism.[3][4][6] |

Experimental Protocols for Microbiome Analysis

Investigating the interaction between a drug and the gut microbiome requires a multi-pronged approach, combining clinical intervention with advanced molecular and bioinformatic techniques.

Study Design and Sample Collection

A robust methodology is critical for elucidating the specific effects of a drug on the microbiome.

-

Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[5] These often include parallel arms, such as comparing the drug to a lifestyle intervention (e.g., behavioral weight loss) and a control group.[3][6]

-

Participants: Cohorts may include newly diagnosed, treatment-naive T2DM patients, healthy individuals, or specific populations like overweight/obese adults.[3][5]

-

Intervention: A standardized dose of the medication (e.g., Metformin up to 2,000 mg/day) is administered over a defined period, typically ranging from 3 to 12 months.[3][7]

-

Sampling: Fecal and fasting serum samples are collected at multiple time points, including baseline, mid-point (e.g., 6 months), and the end of the study (e.g., 12 months), to track changes over time.[3][11]

Laboratory and Bioinformatic Analysis

-

DNA Extraction and Sequencing: Microbial DNA is extracted from fecal samples. The composition of the microbiota is then analyzed using:

-

16S rRNA Amplicon Sequencing: This technique targets a specific hypervariable region of the 16S rRNA gene to profile the bacterial and archaeal composition.[2]

-

Shotgun Metagenomic Sequencing: This method sequences the entire genomic content of the microbiome, providing higher-resolution taxonomic data and insights into the functional potential of the microbial community.[3][4]

-

-

Metabolite Measurement: Fasting serum is used to measure the concentration of key microbial metabolites like SCFAs and bile acids using techniques such as mass spectrometry.[3][6]

-

Bioinformatic Pipeline: Sequencing data is processed to identify microbial taxa and their relative abundances. Functional pathways can be inferred from metagenomic data or predicted from 16S data using tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States).[12] Statistical analyses are then performed to identify significant changes in microbial features and correlate them with clinical outcomes.

Signaling Pathways and Mechanisms of Action

Metformin's interaction with the gut microbiome initiates a cascade of events that contribute to its systemic glucose-lowering effects. This gut-centric mechanism is complementary to its direct action on inhibiting liver gluconeogenesis.[1][13]

The primary proposed pathway is as follows:

-

Microbiota Modulation: Oral Metformin directly alters the gut microbial ecosystem, favoring the growth of specific bacteria like Akkermansia muciniphila and SCFA-producing species while reducing others like Intestinibacter.[1][4]

-

Increased SCFA Production: The altered microbiota ferments dietary fibers more effectively, leading to increased production of SCFAs such as butyrate, propionate, and acetate.[1][3]

-

Bile Acid Modulation: Metformin influences the microbial metabolism of bile acids, leading to an increase in circulating levels of secondary bile acids.[8][9]

-

Gut Hormone Secretion: Both SCFAs and secondary bile acids act as signaling molecules that stimulate intestinal L-cells to secrete GLP-1.[8][10]

-

Improved Glycemic Control: GLP-1 enhances insulin secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved blood glucose homeostasis.[8]

This pathway highlights how changes in the gut environment can translate into systemic metabolic benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of metformin on the gut microbiota: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. New insights on how altered gut microbiota mediates some of metformin’s therapeutic effects - Gut Microbiota for Health [gutmicrobiotaforhealth.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Small study reveals metformin-induced changes in the gut microbiota of diabetes patients [microbiomepost.com]

- 8. Frontiers | Advances in the mechanism of metformin with wide-ranging effects on regulation of the intestinal microbiota [frontiersin.org]

- 9. Systemic and gut microbiome changes with metformin and liraglutide in youth-onset type 2 diabetes: the MIGHTY study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metformin - Wikipedia [en.wikipedia.org]

- 11. medicine-matters.blogs.hopkinsmedicine.org [medicine-matters.blogs.hopkinsmedicine.org]

- 12. Frontiers | Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis [frontiersin.org]

- 13. Mechanisms of metformin action: In and out of the gut - PMC [pmc.ncbi.nlm.nih.gov]

Genetic and Molecular Characterization of Digitaria abyssinica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the genetic and molecular characterization of Digitaria abyssinica based on currently available scientific literature. It is important to note that while detailed experimental protocols for relevant molecular techniques are presented, specific quantitative data from genetic diversity studies (e.g., SSR or AFLP marker analysis) and elucidated signaling pathways for Digitaria abyssinica are not extensively available in public research databases. The provided protocols are well-established methods in plant molecular biology and serve as a guide for future research on this species.

Introduction

Digitaria abyssinica, commonly known as East African couchgrass, is a perennial grass species belonging to the Poaceae family.[1][2] Native to Sub-Saharan Africa, Madagascar, and parts of Asia, it is recognized for its aggressive growth and rhizomatous nature, which contribute to its classification as a noxious weed in many agricultural systems.[1][2] However, D. abyssinica also serves as a forage for livestock and has been noted for its traditional medicinal uses, suggesting potential for further investigation, including for applications in drug development.[3]

This guide provides a technical overview of the genetic and molecular aspects of Digitaria abyssinica, summarizing key genomic information, phylogenetic relationships, and detailed protocols for molecular characterization.

Genomic and Morphological Data

While a complete genome sequence for Digitaria abyssinica has not yet been published, studies on related Digitaria species, such as D. exilis (fonio), provide valuable resources for comparative genomics. D. abyssinica is known to be a diploid species.

Table 1: General and Morphological Characteristics of Digitaria abyssinica

| Characteristic | Description |

| Common Names | East African couchgrass, African couchgrass, blue couchgrass |

| Family | Poaceae |

| Growth Habit | Perennial, creeping grass with extensive rhizomes |

| Culm Height | 50-100 cm |

| Leaves | Often bluish-green, flat, up to 15 cm long and 2-8 mm wide |

| Inflorescence | Branched with 2 to 25 racemes, each 2-11 cm long |

| Rhizomes | Slender, branching, forming a dense mat beneath the soil surface, can extend deeper than 1m |

| Spikelets | Occur in pairs, 1.5–2.5 mm long |

| Native Range | Tropical Africa |

| Habitat | Humid tropical regions, from sea level to 2900 m, adaptable to a wide range of soils |

Source: PlantwisePlus Knowledge Bank[1]

Experimental Protocols

Phylogenetic Analysis using Target-Enrichment Sequencing

The following protocol is adapted from a comprehensive phylogenetic study of the Digitaria genus, which included D. abyssinica. This method utilizes the Angiosperms353 target-enrichment sequencing approach.

3.1.1 DNA Extraction and Library Preparation

-

DNA Extraction: Extract total genomic DNA from fresh or silica-dried leaf tissue using a modified CTAB (cetyltrimethylammonium bromide) method.

-

DNA Quantification and Quality Control: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

-

Library Preparation:

-

Shear the genomic DNA to a target size of ~400 bp using sonication.

-

Prepare indexed sequencing libraries using a library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Carry out a limited-cycle PCR to amplify the adapter-ligated fragments.

-

3.1.2 Target Enrichment and Sequencing

-

Hybridization: Pool the prepared libraries and hybridize them with the Angiosperms353 probe kit for 24 hours at 65°C.

-

Capture and Wash: Capture the target DNA fragments using streptavidin-coated magnetic beads and perform a series of stringent washes to remove non-target DNA.

-

Post-Capture Amplification: Amplify the captured libraries using a PCR with 12-14 cycles.

-

Sequencing: Quantify the final enriched libraries and sequence them on an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.

3.1.3 Bioinformatic Analysis

-

Data Quality Control: Use software like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases using a tool like Trimmomatic.

-

Read Assembly: Assemble the cleaned reads into contigs for each target gene using a de novo assembler such as SPAdes.

-

Gene Tree Estimation: Align the assembled contigs for each gene across all samples using a multiple sequence alignment tool like MAFFT. Construct individual gene trees using a maximum likelihood method (e.g., RAxML).

-

Species Tree Estimation: Use a coalescent-based method (e.g., ASTRAL) to infer the species tree from the individual gene trees.

SSR (Simple Sequence Repeat) Marker Analysis

The following is a generalized protocol for SSR marker analysis, a common technique for assessing genetic diversity.

3.2.1 Primer Design and Selection

-

SSR Identification: Identify SSR motifs within genomic or transcriptomic sequences of Digitaria abyssinica or related species.

-

Primer Design: Design PCR primers flanking the identified SSR motifs using software like Primer3.

-

Primer Screening: Screen the designed primers for their ability to amplify a clear, polymorphic product in a small panel of D. abyssinica individuals.

3.2.2 PCR Amplification and Genotyping

-

PCR Reaction: Perform PCR amplification in a reaction volume typically containing template DNA, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.

-

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 3-5 minutes.

-

30-40 cycles of:

-

Denaturation: 94°C for 30-60 seconds.

-

Annealing: 50-65°C (primer-dependent) for 30-60 seconds.

-

Extension: 72°C for 30-60 seconds.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

Fragment Analysis: Separate the PCR products based on size using capillary electrophoresis on an automated DNA sequencer.

-